N-Acetyl-Calicheamicin N-Acetyl-Calicheamicin N-Acetyl-Calicheamicin is a potent enediyne antitumor antibiotic.Target: AntibacterialN-Acetyl-Calicheamicin is a a derivative of Calicheamicin. Calicheamicin is a naturally occurring hydrophobic enediyne antibiotic that was isolated from the actinomycete Micromonospora echinospora calichensis. Calicheamicin can interfere with biological processes not simply by cleaving free DNA but also by displacing a DNA-binding protein through competition or modulation of DNA structure.
Brand Name: Vulcanchem
CAS No.: 108212-76-6
VCID: VC0001688
InChI: InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19+/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1
SMILES: CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C
Molecular Formula: C57H76IN3O22S4
Molecular Weight: 1410.39

N-Acetyl-Calicheamicin

CAS No.: 108212-76-6

Inhibitors

VCID: VC0001688

Molecular Formula: C57H76IN3O22S4

Molecular Weight: 1410.39

N-Acetyl-Calicheamicin - 108212-76-6

CAS No. 108212-76-6
Product Name N-Acetyl-Calicheamicin
Molecular Formula C57H76IN3O22S4
Molecular Weight 1410.39
IUPAC Name S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate
Standard InChI InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19+/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1
SMILES CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C
Description N-Acetyl-Calicheamicin is a potent enediyne antitumor antibiotic.Target: AntibacterialN-Acetyl-Calicheamicin is a a derivative of Calicheamicin. Calicheamicin is a naturally occurring hydrophobic enediyne antibiotic that was isolated from the actinomycete Micromonospora echinospora calichensis. Calicheamicin can interfere with biological processes not simply by cleaving free DNA but also by displacing a DNA-binding protein through competition or modulation of DNA structure.
Reference [1]. Stasi R, et al. Gemtuzumab ozogamicin in the treatment of acute myeloid leukemia. Cancer Treat Rev. 2008 Feb;34(1):49-60.
PubChem Compound 122705998
Last Modified Dec 05 2021
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